molecular formula C24H18FN5O2 B6423529 5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1147203-78-8

5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6423529
CAS No.: 1147203-78-8
M. Wt: 427.4 g/mol
InChI Key: MWPWPXHJDRJNSI-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with three distinct moieties:

  • 5-ethyl group: A small alkyl chain that may influence lipophilicity and metabolic stability.
  • N-(2-fluorophenyl) carboxamide: A fluorinated aromatic carboxamide, enhancing bioavailability and binding affinity via halogen interactions.

This structural complexity positions the compound as a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where triazole and benzoxazole motifs are prevalent. However, detailed pharmacological data remain unreported in the available literature.

Properties

IUPAC Name

5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-2-21-22(24(31)26-20-11-7-6-10-18(20)25)27-29-30(21)16-12-13-19-17(14-16)23(32-28-19)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWPXHJDRJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with shared triazole cores and divergent substituents. Structural variations are hypothesized to influence physicochemical and biological properties.

Structural Features and Substituent Variations

Table 1: Substituent Comparison of Triazole-Based Compounds

Compound Name Triazole Substituents Key Structural Differences Evidence ID
Target Compound : 5-ethyl-N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide - 5-ethyl
- 1-(3-phenylbenzoxazol-5-yl)
- N-(2-fluorophenyl) carboxamide
Benzoxazole core; ethyl group; 2-fluorophenyl carboxamide N/A
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - 5-amino
- Oxazole-methyl group
- 4-ethoxyphenyl
Oxazole instead of benzoxazole; amino group; ethoxyphenyl
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 5-methyl
- 4-isopropylphenyl
- N-(2-ethoxyphenyl)
Isopropylphenyl substituent; ethoxy group
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide - Thiazole ring
- 3-methoxyphenyl
- Trifluoromethyl benzyl
Thiazole core; trifluoromethyl benzyl group
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - Dual triazole cores
- Ethoxyphenyl
- Methyltriazolylphenyl
Bifunctional triazole scaffold; ethoxyphenyl
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - Pyrazole ring
- 4-fluorophenyl
- Carbothioamide
Pyrazole core; carbothioamide group
Hypothesized Impact of Substituents

Benzoxazole vs. Oxazole/Thiazole: The benzoxazole in the target compound (vs. Thiazole-containing analogs (e.g., ) may exhibit altered electronic properties due to sulfur’s electronegativity.

Fluorophenyl vs. Ethoxyphenyl/Trifluoromethyl Groups :

  • The 2-fluorophenyl carboxamide in the target compound could enhance metabolic stability and membrane permeability compared to ethoxyphenyl () or trifluoromethyl benzyl () groups.
  • Trifluoromethyl groups () may increase lipophilicity but reduce solubility.

Alkyl vs. Amino Substituents: The 5-ethyl group in the target compound vs. 5-amino in may reduce polarity, favoring blood-brain barrier penetration.

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